molecular formula C22H34N2O7 B3181669 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-undec-10-ynamidoethoxy)ethoxy)propanoate CAS No. 1006592-59-1

2,5-Dioxopyrrolidin-1-yl 3-(2-(2-undec-10-ynamidoethoxy)ethoxy)propanoate

Cat. No. B3181669
CAS RN: 1006592-59-1
M. Wt: 438.5 g/mol
InChI Key: OMCLMLMPUVUIQP-UHFFFAOYSA-N
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Description

The compound “2,5-Dioxopyrrolidin-1-yl 3-(2-(2-undec-10-ynamidoethoxy)ethoxy)propanoate” is a small molecule compound . It has attracted great attention in the biomedical field because of its remarkable ability to fight bacterial infections .


Molecular Structure Analysis

The molecular formula of the compound is C22H34N2O7 . The InChI code is InChI=1S/C22H34N2O7/c1-2-3-4-5-6-7-8-9-10-19 (25)23-14-16-30-18-17-29-15-13-22 (28)31-24-20 (26)11-12-21 (24)27/h1H,3-18H2, (H,23,25) .


Physical And Chemical Properties Analysis

The compound appears as a solid powder . It has a molecular weight of 438.52 .

Scientific Research Applications

Synthesis and Biological Evaluation for Anticonvulsant Activity

Research has focused on the synthesis of hybrid molecules derived from 2,5-dioxopyrrolidin-1-yl propanoate derivatives as potential anticonvulsant agents. These compounds, combining chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, have shown promising results in preclinical models. Initial screenings revealed compounds with broad spectra of activity across various seizure models in mice, demonstrating potential as new antiepileptic drugs with favorable safety profiles compared to existing treatments (Kamiński et al., 2015), (Kamiński et al., 2016).

Labeling Amine Residues in Biopolymers

A study presented the synthesis of an amine-reactive derivative for stable labeling of biopolymers. This derivative has been utilized to label polyribocytidilic acid, showcasing its potential as a nucleic acid probe in a homogeneous assay format. The study highlights its efficient synthesis and application for RNA labeling, underscoring its utility in biochemical research (Crovetto et al., 2008).

Exploration in Polymer Science

Research into novel copolymers incorporating 2,5-dioxopyrrolidin-1-yl derivatives has been conducted to understand the effects of these compounds on the properties of resulting materials. Studies on copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have provided insights into their thermal behavior and potential applications in material science, highlighting the versatility of 2,5-dioxopyrrolidin-1-yl derivatives in polymer synthesis (Barilla et al., 2021).

Antimicrobial Activity

The synthesis of fatty alkenoates, including those derived from undec-10-enoic acid and its interaction with various compounds, has been explored for their antimicrobial activity. These studies underline the potential of 2,5-dioxopyrrolidin-1-yl derivatives in contributing to the development of new antimicrobial agents (Rauf & Parveen, 2005).

Electrosynthesis and Sensor Applications

The electrosynthesis of N-linked polybispyrroles from derivatives and their application in detecting ions and metal recovery showcases the functional versatility of 2,5-dioxopyrrolidin-1-yl compounds. Their promising electrochromic and ion receptor properties indicate potential uses in electronic devices and environmental applications (Mert et al., 2013).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(undec-10-ynoylamino)ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O7/c1-2-3-4-5-6-7-8-9-10-19(25)23-14-16-30-18-17-29-15-13-22(28)31-24-20(26)11-12-21(24)27/h1H,3-18H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCLMLMPUVUIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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